N-[6-oxo-2-(oxolan-2-yl)piperidin-3-yl]-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide
Description
N-[6-oxo-2-(oxolan-2-yl)piperidin-3-yl]-3-propan-2-yl-2-azaspiro[34]oct-6-ene-2-carboxamide is a complex organic compound featuring a spirocyclic structure
Properties
IUPAC Name |
N-[6-oxo-2-(oxolan-2-yl)piperidin-3-yl]-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3/c1-13(2)18-20(9-3-4-10-20)12-23(18)19(25)21-14-7-8-16(24)22-17(14)15-6-5-11-26-15/h3-4,13-15,17-18H,5-12H2,1-2H3,(H,21,25)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYUKGHGIRFHOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2(CC=CC2)CN1C(=O)NC3CCC(=O)NC3C4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-oxo-2-(oxolan-2-yl)piperidin-3-yl]-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide typically involves multi-step organic reactions. One common approach includes the formation of the piperidine ring followed by the introduction of the oxolan-2-yl group. The spirocyclic structure is then constructed through a series of cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[6-oxo-2-(oxolan-2-yl)piperidin-3-yl]-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxo derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
N-[6-oxo-2-(oxolan-2-yl)piperidin-3-yl]-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of biological pathways and interactions due to its unique structure.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[6-oxo-2-(oxolan-2-yl)piperidin-3-yl]-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The compound’s unique structure allows it to bind selectively to certain receptors or enzymes, thereby influencing their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic piperidine derivatives and oxolan-2-yl-containing molecules. Examples include:
- N-[6-oxo-2-(oxolan-2-yl)piperidin-3-yl]-3-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
What sets N-[6-oxo-2-(oxolan-2-yl)piperidin-3-yl]-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide apart is its specific spirocyclic structure, which imparts unique chemical and biological properties. This structure enhances its stability and reactivity, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
